2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolines or benzoyl compounds . Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. Benzoyl compounds are those containing a benzoyl functional group, which consists of a carbonyl group (C=O) bonded to a phenyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 4H-3,1-benzothiazin-4-ones, can be synthesized from anthranilic acid derivatives . The synthesis process often involves the introduction of diverse substituents at various positions on the molecule .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray single crystal diffraction analysis . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, and the overall chemical composition .Scientific Research Applications
Proteolytic Enzyme Research
Proteolytic enzymes, also known as proteases, play a crucial role in biological processes and the life-cycle of many pathogens . The compound could be used to study the inhibition or modulation of these enzymes, which is vital in understanding various diseases and developing new pharmaceuticals.
Molecular Biology Techniques
In molecular biology, the synthesis of Klenow fragments, peptide synthesis, and digestion of unwanted proteins during nucleic acid purification are essential techniques . This compound could be used in the development of new reagents or protocols that improve the efficiency and specificity of these processes.
Cell Culturing and Tissue Dissociation
The compound may have applications in cell culturing and tissue dissociation . By affecting the activity of proteolytic enzymes, it could help in optimizing the preparation of cell cultures and tissues for research, which is fundamental in both basic and applied biological sciences.
Recombinant Protein Production
In the production of recombinant proteins, the removal of affinity tags from fusion proteins is a critical step . The compound could be involved in the design of novel cleavage agents that allow for more precise and controlled protein purification.
Structural Studies
Understanding the structure-function relationships of proteins is key to many research fields. This compound could be used in structural studies to explore these relationships, potentially leading to breakthroughs in drug design and protein engineering .
Proteomics
Proteolytic digestion of proteins is a vital part of proteomics, which involves the large-scale study of proteins, particularly their structures and functions . The compound could be used to develop new methods or improve existing ones for protein digestion, enhancing the accuracy and depth of proteomic analysis.
Mechanism of Action
Target of Action
Related compounds are known to mimic the natural insect moulting hormones or ecdysteroids . They do so by true competitive binding on the ecdysteroid receptors (EcRs) .
Mode of Action
The compound interacts with its targets, the ecdysteroid receptors, by mimicking the natural insect moulting hormones or ecdysteroids . This interaction is competitive, meaning the compound and the natural hormone compete for the same binding site on the receptor .
Biochemical Pathways
The compound affects the biochemical pathways related to insect growth and development . By binding to the ecdysteroid receptors, it disrupts the normal hormonal signaling that regulates these processes . The downstream effects of this disruption can include abnormal moulting and ultimately death in insects .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of normal hormonal signaling in insects, leading to abnormal moulting and potentially death . This makes the compound a potential insect growth regulator .
properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(17-25(30)28-21-7-5-4-6-8-21)24-14-9-18(2)15-22(24)27(23)32/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCFABJSXMJLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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